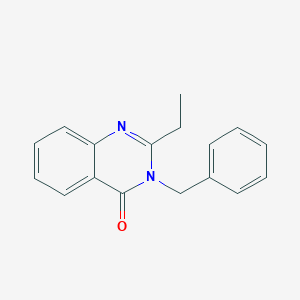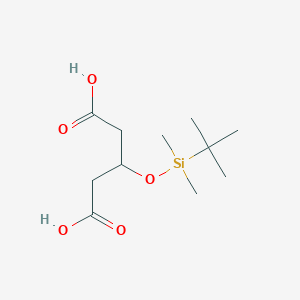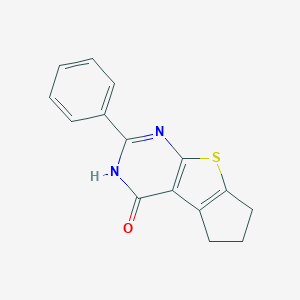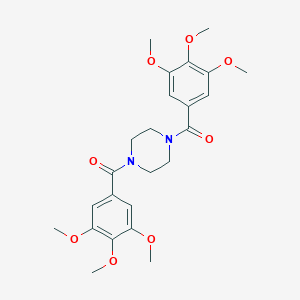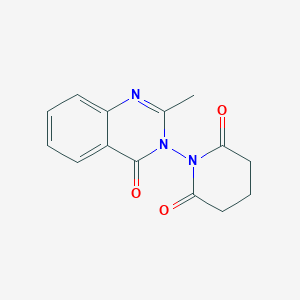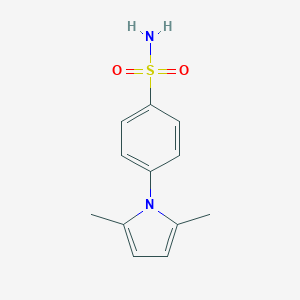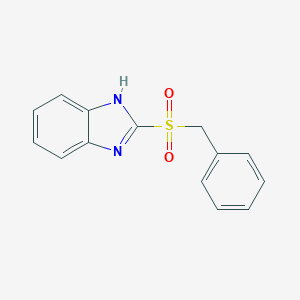
2-benzylsulfonyl-1H-benzimidazole
Vue d'ensemble
Description
2-benzylsulfonyl-1H-benzimidazole is a useful research compound. Its molecular formula is C14H12N2O2S and its molecular weight is 272.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antitumorales
“2-benzylsulfonyl-1H-benzimidazole” peut avoir des applications potentielles dans les traitements antitumoraux. Les dérivés du benzimidazole comme la bendamustine, le sélumetinib, la galétérone et le pracinostat sont connus pour leurs propriétés antitumorales .
Inhibition de la pompe à protons
Ce composé pourrait être exploré pour ses effets inhibiteurs de la pompe à protons, similaires à d'autres médicaments à base de benzimidazole tels que le pantoprazole et le lansoprazole qui sont utilisés pour diminuer la production d'acide gastrique .
Activité antihelminthique
Les benzimidazoles comme le mébendazole et l'albendazole sont utilisés comme antihelminthiques. “this compound” pourrait également être étudié pour une activité antihelminthique potentielle .
Propriétés antibactériennes
Le composé pourrait avoir des applications dans les traitements antibactériens. Par exemple, le ridinilazole est un benzimidazole ayant des propriétés antibactériennes .
Effets antihistaminiques
Les benzimidazoles tels que l'astémizole et la bilastine servent d'antihistaminiques. Le composé en question peut également être étudié pour ses effets antihistaminiques possibles .
Utilisations antivirales
Étant donné que les benzimidazoles comme l'enviradine et le maribavir ont des propriétés antivirales, "this compound" pourrait être étudié pour des utilisations similaires .
Potentiel antihypertenseur
Le candésartan et le mibef
Mécanisme D'action
Target of Action
2-Benzylsulfonyl-1H-benzimidazole, also known as Benzimidazole, 2-(benzylsulfonyl)-, is a type of 2-substituted benzimidazole derivative . These compounds have been found to exhibit diverse anticancer activities . The primary targets of these compounds are cancer cells . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Mode of Action
The mode of action of this compound involves interaction with its targets, leading to changes that inhibit the growth of cancer cells . The compound’s anticancer activity is correlated with the substitution pattern around the nucleus .
Biochemical Pathways
Benzimidazoles are known to exhibit a wide range of biological activities, including anticancer activities . The specific pathways affected would depend on the specific targets of the compound and the type of cancer cells it interacts with.
Pharmacokinetics
Benzimidazoles have been found to possess favorable pharmacokinetics and exhibit impressive tumor growth inhibition property against different cell lines tested .
Result of Action
The result of the action of this compound is the inhibition of the growth of cancer cells . This is achieved through its interaction with its targets and the subsequent changes that occur .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. It’s worth noting that the synthesis of similar compounds has been achieved using environmentally friendly methods , suggesting that the compound’s synthesis and use may be designed with environmental considerations in mind.
Analyse Biochimique
Biochemical Properties
2-Benzylsulfonyl-1H-benzimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, thereby exhibiting potential anticancer properties . The compound’s interaction with these enzymes often involves binding to the active site, leading to enzyme inhibition and subsequent disruption of cellular processes.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways and altering the expression of genes involved in cell survival and death . Additionally, this compound may affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, benzimidazole derivatives have been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair . This inhibition results in the accumulation of DNA damage and ultimately induces cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells . These effects are often dose-dependent and may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to altered glucose metabolism and reduced energy production in cancer cells . Additionally, this compound may affect the tricarboxylic acid (TCA) cycle by inhibiting enzymes involved in the cycle, resulting in decreased production of ATP and other essential metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells and distribution to various cellular compartments . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation in specific organelles . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize to the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression and DNA replication . Additionally, this compound may localize to the mitochondria, affecting mitochondrial function and energy production . The compound’s subcellular localization is often regulated by specific targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell .
Propriétés
IUPAC Name |
2-benzylsulfonyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c17-19(18,10-11-6-2-1-3-7-11)14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNODZZYRVNSFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340296 | |
| Record name | Benzimidazole, 2-(benzylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100872-42-2 | |
| Record name | Benzimidazole, 2-(benzylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


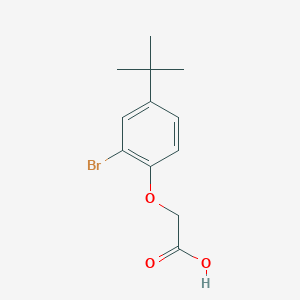

![2-Phenylimidazo[1,2-a]quinoline](/img/structure/B188334.png)
![3-Methyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B188335.png)
![2-phenylnaphtho[1,2-d][1,3]oxazole](/img/structure/B188336.png)

